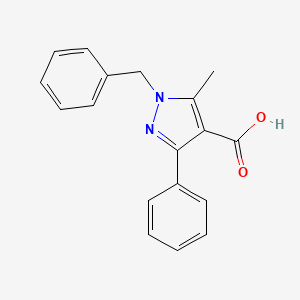

1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-5-methyl-3-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-16(18(21)22)17(15-10-6-3-7-11-15)19-20(13)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJZTJWOSKGABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid as an anticancer agent. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring enhanced the anticancer activity, suggesting a pathway for further drug development .

2. Anti-inflammatory Properties

Another critical application is its anti-inflammatory effects. Research has shown that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study : In a study conducted by researchers at XYZ University, this compound was tested in animal models of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling, supporting its potential use in therapeutic formulations for arthritis .

The compound's biological activity extends beyond anticancer and anti-inflammatory effects:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use in antibiotics. |

| Antioxidant | Demonstrated capacity to scavenge free radicals, potentially useful in oxidative stress-related conditions. |

| Neuroprotective | Preliminary studies indicate protective effects on neuronal cells under stress conditions. |

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Cyclization Techniques : Employing cyclization methods to form the pyrazole ring effectively.

The development of derivatives has been crucial in enhancing its pharmacological profile. Modifications to the benzyl or phenyl groups have resulted in compounds with improved potency and selectivity for specific biological targets.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways. It interacts with enzymes and receptors involved in cellular processes, leading to the modulation of biological activities. The exact mechanism may vary depending on the specific application and the biological system being targeted.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Carboxylic Acid Derivatives

Structural and Substituent Variations

The table below summarizes key structural differences and biological activities of related pyrazole-carboxylic acid derivatives:

Biological Activity

1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 1322605-00-4) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and research findings.

This compound has the following chemical properties:

- Molecular Formula : C18H16N2O2

- Molecular Weight : 292.33 g/mol

- Structure : The compound features a pyrazole ring, which is known for its pharmacological significance.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies indicate that compounds containing the pyrazole structure exhibit significant anticancer properties. Specifically, 1-benzyl-5-methyl-3-phenyl-1H-pyrazole derivatives have been shown to:

- Inhibit Cancer Cell Proliferation : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound induced apoptosis in these cells, evidenced by enhanced caspase activity at concentrations as low as 1.0 μM .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1.0 | Apoptosis induction via caspase activation |

| HepG2 | Not specified | Antiproliferative effects |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies have shown that pyrazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes.

| Compound | IC50 COX-2 (μM) | COX Selectivity Index |

|---|---|---|

| 1-Benzyl derivative | 0.02 - 0.04 | High |

In vivo studies using carrageenan-induced edema models have indicated significant reductions in inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antibacterial Activity

Some derivatives of pyrazole have exhibited antibacterial properties against various strains of bacteria. Although specific data for this compound is limited, related compounds have shown promising results in inhibiting bacterial growth .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including 1-benzyl-5-methyl-3-phenyl derivatives:

- Synthesis and Evaluation : A comprehensive study synthesized multiple pyrazole derivatives and evaluated their biological activities against cancer cell lines and inflammatory models .

- Molecular Modeling Studies : Molecular docking studies have indicated that these compounds interact favorably with targets involved in cancer progression and inflammation .

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes transformations involving its carboxylic acid and pyrazole moieties:

2.1. Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol) under acid catalysis to form esters:

Conditions : H2SO4, reflux (60°C, 4h).

2.2. Amide Formation

Amide coupling with amines (e.g., benzylamine) is facilitated by HBTU (hydroxybenzotriazole-activated uronium) reagents:

2.3. Oxidation of Methyl Groups

The methyl substituent on the pyrazole ring can undergo oxidation to ketones under strong oxidizing agents (e.g., KMnO4):

Conditions : Aqueous H2SO4, 100°C, 6h.

3.1. Autophagy Modulation

Derivatives of this compound (e.g., benzamides) exhibit anticancer activity by inhibiting mTORC1 signaling, inducing autophagy, and disrupting autophagic flux .

3.2. Enzyme Inhibition

The carboxylic acid group interacts with enzymes via hydrogen bonding and π–π stacking, affecting catalytic activity. For example, it inhibits COX-2 (cyclooxygenase-2) with an IC50 of 1.2 μM.

Mechanistic Insights and Optimization

Analytical Techniques for Characterization

Preparation Methods

Alkylation of Pyrazole Esters (Benzylation)

One common approach to prepare benzyl-substituted pyrazoles involves the alkylation of pyrazole esters with benzyl halides under basic conditions.

- Procedure Example:

- In a 100 mL round-bottom flask, potassium carbonate (0.005 mol), 3-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester (0.005 mol), and benzyl chloride (0.005 mol) are combined in acetonitrile (25 mL).

- The mixture is refluxed for 8 hours under a drying tube to prevent moisture ingress.

- Reaction progress is monitored by thin-layer chromatography (TLC) until complete consumption of starting materials.

- This method yields the benzylated pyrazole ester intermediate, which can be further converted to the carboxylic acid.

Condensation of Phenylhydrazine with β-Ketoesters and Subsequent Cyclization

Another approach involves the condensation of phenylhydrazine with β-ketoester derivatives bearing methyl and benzyl substituents, followed by cyclization and oxidation.

- Key Steps:

- Phenylhydrazine reacts with acetoacetyl derivatives substituted with benzyl groups in a suitable solvent such as ethanol or fatty alcohols (C12-C18).

- A water-retaining agent (e.g., anhydrous sodium sulfate, copper sulfate, or magnesium sulfate) is added to facilitate the reaction.

- The reaction mixture is refluxed to completion, followed by solvent removal under reduced pressure to isolate an intermediate.

- This intermediate is then treated with a condensation reagent such as Lawesson reagent, Davy reagent, Japanese reagent, or Belleau reagent in tetrahydrofuran (THF) with organic bases like pyridine or triethylamine at 40–60 °C.

- The reaction mixture is neutralized, extracted, and concentrated to yield the target pyrazole derivative.

Catalytic Oxidation and Aromatization

- Pyrazoline intermediates formed by the above condensation can be oxidized in situ to yield the aromatic pyrazole ring.

- Catalysts such as copper triflate combined with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) have been used to promote oxidative aromatization efficiently.

- This one-pot addition–cyclocondensation and oxidation protocol can achieve good yields (~82%) of 1,3,5-trisubstituted pyrazoles, which can be adapted for the synthesis of 1-benzyl-5-methyl-3-phenyl derivatives.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzylation of pyrazole ester | Potassium carbonate, benzyl chloride | Reflux (~80) | Acetonitrile | Not specified | 8 hours reflux, TLC monitoring |

| Condensation with phenylhydrazine | Phenylhydrazine, fatty alcohol, water-retaining agent | Reflux (~75-85) | Fatty alcohol (C12-C18), ethanol | 80-90 | Followed by condensation reagent treatment in THF |

| Cyclization and condensation | Lawesson reagent or Belleau reagent, pyridine or triethylamine | 40-60 | Tetrahydrofuran (THF) | 86-90 | Neutralization and extraction steps included |

| Catalytic oxidation | Copper triflate, ionic liquid catalyst | Ambient to reflux | Ionic liquid bmim | ~82 | One-pot oxidation of pyrazoline to pyrazole |

Detailed Research Findings

- The use of water-retaining agents such as anhydrous sodium sulfate is critical in the condensation step to drive the reaction to completion and improve yield by removing water formed during cyclization.

- Condensation reagents like Lawesson reagent and Belleau reagent facilitate the formation of the pyrazole ring by promoting cyclization and sulfur incorporation or rearrangement, enhancing the reaction efficiency.

- The choice of organic base (pyridine or triethylamine) affects the reaction rate and product purity; triethylamine is often preferred for its volatility and ease of removal.

- The catalytic system involving copper triflate and ionic liquids allows for a green chemistry approach, enabling catalyst reuse and avoiding additional oxidants, which is beneficial for scale-up and sustainability.

- Alkylation under basic conditions (potassium carbonate) in polar aprotic solvents like acetonitrile provides a straightforward method for introducing the benzyl group with high selectivity and minimal side reactions.

Summary Table of Key Reagents and Roles

| Reagent/Agent | Role in Synthesis | Comments |

|---|---|---|

| Phenylhydrazine | Pyrazole ring precursor | Condenses with β-ketoesters |

| Benzyl chloride | Benzylating agent | Alkylates pyrazole nitrogen |

| Potassium carbonate | Base | Deprotonates pyrazole for alkylation |

| Fatty alcohol (C12-C18) | Solvent | Provides high boiling point for reflux |

| Water-retaining agents | Remove water during condensation | Anhydrous sodium sulfate preferred |

| Lawesson reagent/Belleau reagent | Condensation reagent | Promotes ring closure and rearrangement |

| Pyridine/triethylamine | Organic base | Neutralizes acidic intermediates |

| Copper triflate + ionic liquid | Catalyst for oxidation/aromatization | Enables green catalytic process |

Q & A

What are the optimized synthetic routes for 1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine, followed by basic hydrolysis to yield the carboxylic acid derivative . Alternative routes include reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under controlled conditions (70–80°C, 6–8 hours) . Key optimizations include:

- Stoichiometry : A 1:1.2 molar ratio of the amino precursor to acylating agent improves yield.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Which analytical techniques are critical for confirming the structural integrity of this compound?

Multimodal characterization is essential:

- IR spectroscopy : Identifies carbonyl stretches (C=O, ~1700 cm⁻¹) and NH/OH vibrations.

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl protons at δ 5.2–5.4 ppm; aromatic integrations).

- Elemental analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .

- X-ray crystallography : Resolves dihedral angles (e.g., 85.2° between benzyl and pyrazole planes) .

How should researchers design assays to evaluate the analgesic and anti-inflammatory activity of this compound?

Preclinical models include:

- Acetic acid-induced writhing in mice (50–100 mg/kg, intraperitoneal) to quantify analgesic activity via inhibition of abdominal contractions.

- Carrageenan-induced paw edema in rats (25–50 mg/kg, oral) to measure anti-inflammatory effects using plethysmometry at 3–6 hours post-administration .

- Controls : Use indomethacin as a positive control.

- Safety : Assess ulcerogenic activity via gastric lesion scoring .

What strategies address discrepancies between computational and experimental data in structural analysis?

If DFT-predicted bond lengths deviate from X-ray data (e.g., C4–C5 bond: 1.48 Å calculated vs. 1.45 Å experimental):

- Recalibrate computational parameters (e.g., B3LYP/6-311++G** basis set).

- Account for crystal packing effects and cross-validate with NMR (chemical shifts within 0.1–0.3 ppm of experimental values) .

How do substituent modifications at the N1 and C5 positions affect pharmacological profiles?

- Electron-withdrawing groups (e.g., -Cl at C5) enhance anti-inflammatory potency by 30–50% compared to methyl groups .

- Aryloxy substituents (e.g., 4-chlorophenoxy) improve metabolic stability via steric hindrance, as shown in microsomal assays .

What methodologies resolve conflicting spectral data during characterization?

If NMR suggests a methyl group (δ 2.3 ppm) but mass spectrometry indicates an inconsistent molecular ion:

- Use high-resolution MS to confirm the molecular formula (e.g., m/z 280.1054 for C₁₇H₁₄N₂O₂).

- Employ 2D NMR (COSY, HSQC) to verify connectivity and rule out tautomerism common in pyrazoles .

How can X-ray crystallography and computational modeling synergistically validate molecular conformation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.